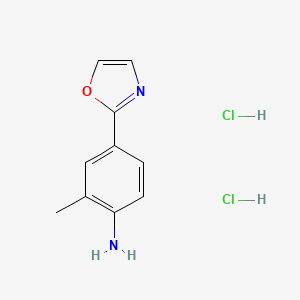

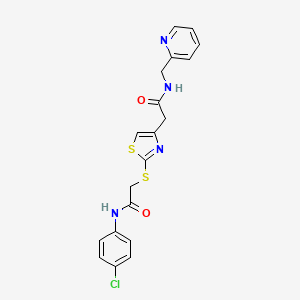

![molecular formula C11H11BrN2O2S B2949723 3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione CAS No. 919726-31-1](/img/structure/B2949723.png)

3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate was converted to respective hydrazide in the presence of hydrazine and was attacked by isothiocyanates to form substituted thiosemicarbazides, further cyclized using ethyl bromoacetate and fused sodium acetate to give desired products .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives are diverse, depending on the substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolidine derivatives have been extensively studied for their antimicrobial properties. They are known to exhibit bactericidal activity against various Gram-positive and Gram-negative bacteria . The structure of thiazolidine allows for various substitutions, which can enhance its antimicrobial efficacy. The presence of the 4-bromophenyl group in this particular compound could potentially be explored for developing new antimicrobial agents with improved pharmacokinetic properties.

Anticancer Potential

Compounds containing the thiazolidine ring have shown promise in anticancer research. They have been reported to exhibit cytotoxic activity against various human tumor cell lines . The incorporation of the 4-bromophenyl moiety into thiazolidine derivatives could lead to the synthesis of new compounds with potential antitumor effects, which can be further optimized for selectivity and potency.

Antidiabetic Activity

Thiazolidinediones are a well-known class of antidiabetic drugs that improve insulin sensitivity. They function by activating the PPAR-γ receptor, which plays a significant role in regulating glucose and lipid metabolism . The compound could be investigated for its antidiabetic properties, possibly offering a new therapeutic option for managing diabetes mellitus.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolidine derivatives make them candidates for the treatment of chronic inflammatory diseases . The structural flexibility of thiazolidine allows for the synthesis of derivatives that can nonselectively inhibit cyclooxygenase enzymes, potentially leading to the development of new anti-inflammatory medications.

Antioxidant Properties

Thiazolidine derivatives can also serve as antioxidants, scavenging reactive oxygen and nitrogen species . This property is crucial in the context of oxidative stress-related diseases. The compound “3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione” could be evaluated for its antioxidant capacity, which may contribute to its therapeutic profile in treating conditions associated with oxidative damage.

Chemical Synthesis and Organic Chemistry

In organic synthesis, thiazolidine derivatives are valuable intermediates for constructing more complex molecules . The bromophenyl group in the compound can undergo further chemical reactions, making it a versatile building block for synthesizing a variety of organic compounds with potential pharmacological activities.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include thiazolidine, have been found in many biologically active compounds such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and pathways, indicating that the compound may have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties , which may impact the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The synthesis of thiazolidine derivatives has been improved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . This suggests that the compound’s action, efficacy, and stability may be influenced by the conditions under which it is synthesized and administered.

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

3-[2-(4-bromoanilino)ethyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c12-8-1-3-9(4-2-8)13-5-6-14-10(15)7-17-11(14)16/h1-4,13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJBNRGQEMZOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCNC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

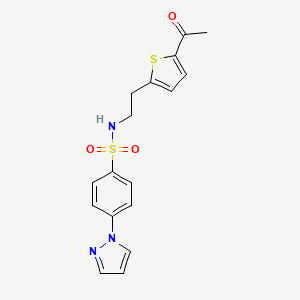

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2949642.png)

![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)

![N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2949648.png)

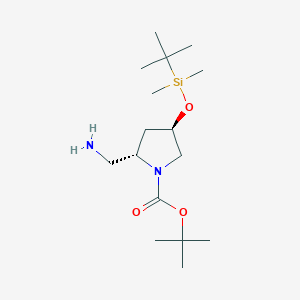

![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2949650.png)

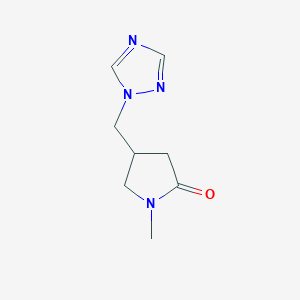

![1-[(3S,4S)-3-(2,2-Dimethylpropyl)-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2949654.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)

![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)